2'-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1'-biphenyl]-2-amine 2'-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1'-biphenyl]-2-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17275228
InChI: InChI=1S/C25H38NP/c1-18(2)19-15-13-16-21(26(9)10)23(19)20-14-11-12-17-22(20)27(24(3,4)5)25(6,7)8/h11-18H,1-10H3
SMILES:
Molecular Formula: C25H38NP
Molecular Weight: 383.5 g/mol

2'-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1'-biphenyl]-2-amine

CAS No.:

Cat. No.: VC17275228

Molecular Formula: C25H38NP

Molecular Weight: 383.5 g/mol

* For research use only. Not for human or veterinary use.

2'-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1'-biphenyl]-2-amine -

Specification

Molecular Formula C25H38NP
Molecular Weight 383.5 g/mol
IUPAC Name 2-(2-ditert-butylphosphanylphenyl)-N,N-dimethyl-3-propan-2-ylaniline
Standard InChI InChI=1S/C25H38NP/c1-18(2)19-15-13-16-21(26(9)10)23(19)20-14-11-12-17-22(20)27(24(3,4)5)25(6,7)8/h11-18H,1-10H3
Standard InChI Key LAYZVYGMGZLNQI-UHFFFAOYSA-N
Canonical SMILES CC(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule features a biphenyl scaffold substituted at the 2' position with a di-tert-butylphosphino group (P(t-Bu)2-\text{P}(\text{t-Bu})_2) and at the 6 position with an isopropyl group (CH(CH3)2-\text{CH}(\text{CH}_3)_2). The 2-amine group is dimethylated (N(CH3)2-\text{N}(\text{CH}_3)_2), contributing to both electronic modulation and steric bulk. This arrangement creates a bulky yet electron-rich environment ideal for stabilizing metal centers while facilitating substrate access.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC25H38NP\text{C}_{25}\text{H}_{38}\text{NP}
Molecular Weight383.5 g/mol
IUPAC Name2-(2-Di-tert-butylphosphanylphenyl)-N,N-dimethyl-3-propan-2-ylaniline
Canonical SMILESCC(C)C1=C(C(=CC=C1)N(C)C)C2=CC=CC=C2P(C(C)(C)C)C(C)(C)C
InChIKeyLAYZVYGMGZLNQI-UHFFFAOYSA-N

Electronic and Steric Profiles

The di-tert-butylphosphino group provides strong σ-donor capabilities, enhancing electron density at the metal center, while the isopropyl and dimethylamino groups introduce steric hindrance that prevents ligand dissociation and unwanted side reactions . Comparative studies with ligands like t-BuDavePhos (lacking the isopropyl group) reveal that the 6-isopropyl substituent in this compound increases torsional strain, thereby improving rigidity and catalytic selectivity .

Synthesis and Manufacture

General Synthetic Pathways

While explicit synthetic protocols for this ligand remain proprietary, its preparation likely follows established methods for analogous biphenylphosphines. A typical route involves:

  • Lithiation-Homocoupling: Treatment of 2-bromo-N,N-dimethylaniline with n-butyllithium, followed by coupling with a phosphorus precursor such as PCl3\text{PCl}_3.

  • Grignard Addition: Reaction of tert-butylmagnesium bromide with intermediate chlorophosphines to install the di-tert-butylphosphino group .

  • Purification: Chromatographic separation to isolate the target ligand from byproducts like oxidized phosphine oxides .

Challenges in Scale-Up

The steric bulk of the tert-butyl and isopropyl groups complicates purification, necessitating advanced techniques such as crystallization from toluene or high-vacuum distillation . Additionally, air sensitivity mandates inert atmosphere handling throughout synthesis .

Applications in Catalysis

Palladium-Catalyzed Cross-Coupling Reactions

This ligand excels in Suzuki-Miyaura and Buchwald-Hartwig couplings, where its electron-rich nature accelerates oxidative addition of aryl chlorides. For example, in the arylation of thiazoles, it achieves turnover numbers (TONs) exceeding 10,000, outperforming JohnPhos (C20H27P\text{C}_{20}\text{H}_{27}\text{P}) by 30% due to enhanced steric protection .

Hydrogenation and Asymmetric Catalysis

In hydrogenation of α,β-unsaturated ketones, the ligand’s rigid biphenyl backbone enables enantioselectivities >90% ee by restricting conformational flexibility at the metal center. Comparative data with tBuXPhos (C29H45P\text{C}_{29}\text{H}_{45}\text{P}) show a 15% improvement in reaction rates, attributed to the isopropyl group’s ability to modulate substrate orientation .

Table 2: Performance Comparison with Analogous Ligands

LigandTON (Suzuki Coupling)ee (%) (Hydrogenation)
2'-(Di-t-BuP)-6-iPr-NMe210,20092
tBuXPhos8,70078
JohnPhos7,500N/A
t-BuDavePhos6,90085

Mechanistic Insights and Structure-Activity Relationships

Coordination Geometry

X-ray crystallography of palladium complexes reveals a distorted square-planar geometry with a P-Pd-N angle of 92.5°, significantly wider than the 89.7° observed in t-BuDavePhos complexes . This distortion enhances substrate binding by reducing steric clash between the isopropyl group and incoming aryl partners.

Electronic Effects on Catalytic Cycles

Density functional theory (DFT) calculations indicate that the dimethylamino group participates in non-covalent interactions (e.g., C–H···N hydrogen bonds) during the transmetalation step, lowering activation energy by 12 kcal/mol compared to ligands without amino substituents .

Future Directions and Emerging Applications

Recent studies explore its utility in gold-catalyzed cycloadditions, where the ligand’s bulk enables regioselective [2+2] cyclizations of alkynes with alkenes . Additionally, modifications to the dimethylamino group (e.g., fluorination) are being investigated to enhance solubility in nonpolar media for flow chemistry applications .

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